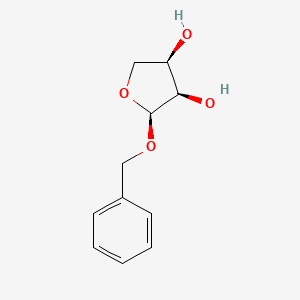
(4-Bromo-3-(difluoromethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-(difluoromethyl)phenyl)methanol: is a brominated aromatic compound featuring a difluoromethyl group and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Difluoromethylation: The compound can be synthesized by first brominating 3-(difluoromethyl)phenol
Grignard Reaction: Another method involves the reaction of 4-bromobenzene with difluoromethyl magnesium bromide followed by hydrolysis to introduce the hydroxymethyl group.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Some modern industrial processes utilize continuous flow reactors to enhance production efficiency and safety.
Chemical Reactions Analysis
(4-Bromo-3-(difluoromethyl)phenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form 4-bromo-3-(difluoromethyl)benzaldehyde using oxidizing agents like chromium trioxide (CrO₃) .
Reduction: The compound can be reduced to 4-bromo-3-(difluoromethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH₄) .
Substitution: The bromine atom can be substituted with other groups, such as nitro (-NO₂) or amino (-NH₂) groups, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
4-Bromo-3-(difluoromethyl)benzaldehyde: (from oxidation).
4-Bromo-3-(difluoromethyl)benzene: (from reduction).
4-Bromo-3-(difluoromethyl)nitrobenzene: (from nitration).
Scientific Research Applications
(4-Bromo-3-(difluoromethyl)phenyl)methanol: has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Bromo-3-(difluoromethyl)phenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Bromo-3-methylphenyl)methanol
4-Bromo-3-(ethoxymethyl)phenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[4-bromo-3-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWBACEGNZFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)
![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)


![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)
![Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8194734.png)


![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194776.png)
![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)
